molecular formula C14H10N4O2S B2368116 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 2034583-38-3

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B2368116
CAS RN: 2034583-38-3
M. Wt: 298.32
InChI Key: GYXMHXCKMDJGFE-UHFFFAOYSA-N
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Description

The compound “2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a heterocyclic compound . It is part of the 1,3,4-thiadiazole family, which is known for its broad types of biological activity .


Synthesis Analysis

The synthesis of similar compounds has been achieved using a new Lewis acid-based deep eutectic solvent (LA-DES) synthesized using diphenhydramine hydrochloride and CoCl2·6H2O . The reaction involved a one-pot three-component reaction of dimedone/1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines .


Chemical Reactions Analysis

The compound was synthesized via a one-pot three-component reaction of dimedone/1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines . This catalyst was also successfully utilized for the synthesis of mono- and bis-thiadiazolo[2,3-b]quinazolin-6-ones from dialdehydes or bis-1,3,4-thiadiazol-2-amine .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, closely related to the queried chemical, has been synthesized and its structure confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were used to optimize its molecular structure, indicating the importance of such compounds in structural chemistry and molecular design (Sun et al., 2021).

Antimicrobial Applications

Compounds with structural similarities to the queried chemical, specifically tetrahydropyrimidine–isatin hybrids containing furan-2-yl groups, have shown potential antibacterial, antifungal, and anti-tubercular activities. This highlights the potential of such compounds in developing new antimicrobial agents (Akhaja & Raval, 2012).

Green Chemistry and Synthesis

Furan-2-carbaldehydes, related to the furan component in the queried compound, have been utilized as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This approach emphasizes the role of such compounds in sustainable chemical synthesis (Yu et al., 2018).

Anti-Inflammatory Applications

New derivatives of [1,3,4]-thiadiazolo[2,3-b]quinazolin-5(4H)-ones, structurally similar to the queried compound, have been synthesized and evaluated for anti-inflammatory activities, demonstrating the pharmaceutical potential of such compounds (Thorat et al., 2021).

Anticancer Applications

Quinazoline compounds, structurally related to the queried chemical, have been explored for their anticancer properties. For instance, some quinazolines have been identified as histamine H4 receptor inverse agonists, indicating potential therapeutic benefits in cancer treatment due to their dual action on H1R/H4R ligands (Smits et al., 2008).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-12-10-5-1-2-6-11(10)16-14-18(12)17-13(21-14)15-8-9-4-3-7-20-9/h1-7H,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXMHXCKMDJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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